H-Lys-Arg-Trp-Arg-Ile-Arg-Val-Arg-Val-Ile-Arg-Lys-Cys-OH
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Overview
Description
The compound H-Lys-Arg-Trp-Arg-Ile-Arg-Val-Arg-Val-Ile-Arg-Lys-Cys-OH is a peptide consisting of thirteen amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Arg-Trp-Arg-Ile-Arg-Val-Arg-Val-Ile-Arg-Lys-Cys-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (C-terminal) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid, protected at its N-terminus, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Lys-Arg-Trp-Arg-Ile-Arg-Val-Arg-Val-Ile-Arg-Lys-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or cyclization.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Acetic anhydride for acetylation, methyl iodide for methylation.
Major Products
Oxidation: Formation of disulfide-linked dimers or cyclic peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with acetylated or methylated residues.
Scientific Research Applications
H-Lys-Arg-Trp-Arg-Ile-Arg-Val-Arg-Val-Ile-Arg-Lys-Cys-OH: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cell signaling and protein-protein interactions.
Medicine: Explored for therapeutic applications, such as antimicrobial activity or as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-Lys-Arg-Trp-Arg-Ile-Arg-Val-Arg-Val-Ile-Arg-Lys-Cys-OH depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell lysis. The molecular targets and pathways involved would vary based on the peptide’s specific function and application.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a different sequence but similar structural properties.
Ac-Cys-Cys-Arg-Arg-Ile-Lys-Val-Ala-Val-Trp-Leu-Cys: A shorter peptide with a similar sequence used for neural stem cell growth.
Uniqueness
H-Lys-Arg-Trp-Arg-Ile-Arg-Val-Arg-Val-Ile-Arg-Lys-Cys-OH: is unique due to its specific sequence and the presence of multiple arginine residues, which may confer distinct biological activities and interactions compared to other peptides.
Properties
Molecular Formula |
C78H141N31O14S |
---|---|
Molecular Weight |
1769.2 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C78H141N31O14S/c1-9-43(7)59(108-67(116)52(28-19-35-94-76(86)87)100-68(117)55(38-45-39-97-48-24-12-11-22-46(45)48)104-63(112)50(26-17-33-92-74(82)83)98-61(110)47(81)23-13-15-31-79)71(120)103-54(30-21-37-96-78(90)91)66(115)106-57(41(3)4)69(118)101-53(29-20-36-95-77(88)89)65(114)107-58(42(5)6)70(119)109-60(44(8)10-2)72(121)102-51(27-18-34-93-75(84)85)62(111)99-49(25-14-16-32-80)64(113)105-56(40-124)73(122)123/h11-12,22,24,39,41-44,47,49-60,97,124H,9-10,13-21,23,25-38,40,79-81H2,1-8H3,(H,98,110)(H,99,111)(H,100,117)(H,101,118)(H,102,121)(H,103,120)(H,104,112)(H,105,113)(H,106,115)(H,107,114)(H,108,116)(H,109,119)(H,122,123)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H4,90,91,96)/t43-,44-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |
InChI Key |
MQADQGRMRXLIPN-NJWXTKLRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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